Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate
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Overview
Description
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a piperidine ring substituted with an amino group and a pyridine ring, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-amino-2-methylpyridine and piperidine.
Formation of Intermediate: The piperidine ring is functionalized with a tert-butyl carbamate group using tert-butyl chloroformate in the presence of a base like triethylamine.
Coupling Reaction: The intermediate is then coupled with 6-amino-2-methylpyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Automated Systems: Automated systems are used for the addition of reagents and monitoring of reaction conditions.
Purification: Large-scale purification techniques such as crystallization or large-scale chromatography are employed.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Secondary amines.
Substitution Products: Various substituted carbamates.
Scientific Research Applications
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a drug candidate in various therapeutic areas.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
- Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- Tert-butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyridine ring and an amino group makes it a valuable intermediate in various synthetic and medicinal chemistry applications .
Properties
Molecular Formula |
C16H26N4O2 |
---|---|
Molecular Weight |
306.40 g/mol |
IUPAC Name |
tert-butyl N-[1-(6-amino-2-methylpyridin-3-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H26N4O2/c1-11-13(5-6-14(17)18-11)20-9-7-12(8-10-20)19-15(21)22-16(2,3)4/h5-6,12H,7-10H2,1-4H3,(H2,17,18)(H,19,21) |
InChI Key |
SYVKJCDSMDMMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)N2CCC(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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